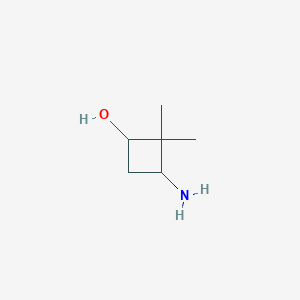

3-Amino-2,2-dimethylcyclobutanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-2,2-dimethylcyclobutanol is an organic compound with the molecular formula C6H13NO It is a cyclobutanol derivative characterized by the presence of an amino group at the third position and two methyl groups at the second position of the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylcyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine source under reducing conditions to introduce the amino group at the desired position. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2,2-dimethylcyclobutanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclobutanol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-2,2-dimethylcyclobutanol is utilized as a building block for synthesizing more complex molecules in pharmaceutical development. Its ability to form stable interactions with biological targets makes it a candidate for drug design.

Case Study : Research has shown that derivatives of this compound can serve as selective vectors in drug delivery systems targeting specific diseases. For example, peptides incorporating this compound have been developed to enhance the intracellular delivery of chemotherapeutic agents like Doxorubicin while minimizing cytotoxicity to human cells .

Drug Delivery Systems

The compound is particularly noteworthy for its role in developing cell-penetrating peptides (CPPs). These peptides can facilitate the transport of therapeutic agents across cellular membranes, enhancing their efficacy against pathogens such as Leishmania.

Research Findings :

- Peptides containing this compound have demonstrated low cytotoxicity while effectively delivering drugs to target cells .

- The structural rigidity provided by the cyclobutane ring contributes to the stability and effectiveness of these peptides as drug carriers.

Enzyme Interaction Studies

Investigations into the interactions between this compound and various enzymes reveal its potential as a scaffold for developing enzyme inhibitors. The unique structural features allow for specific binding interactions that can modulate enzyme activity.

Mechanism of Action :

- The amino group can engage in hydrogen bonding or electrostatic interactions with enzyme active sites.

- The hydroxyl group can participate in acid-base interactions, further influencing enzymatic reactions.

Wirkmechanismus

The mechanism of action of 3-Amino-2,2-dimethylcyclobutanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclobutane ring provides a rigid framework that can affect the overall conformation and binding affinity of the compound.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-methylpropanol: Similar in having an amino group and a hydroxyl group but differs in the ring structure.

3-Amino-2-methylcyclobutanol: Similar in having an amino group and a hydroxyl group but differs in the number of methyl groups.

Uniqueness: 3-Amino-2,2-dimethylcyclobutanol is unique due to the presence of two methyl groups at the second position, which provides steric hindrance and influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Biologische Aktivität

3-Amino-2,2-dimethylcyclobutanol is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H13NO, characterized by a cyclobutane ring with two methyl groups and an amino alcohol functional group. The presence of the amino group allows for hydrogen bonding and ionic interactions with biological molecules, influencing their activity and function.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of target molecules. The rigid cyclobutane framework contributes to the compound's binding affinity and overall conformation.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor in drug development targeting various biological pathways. Its unique structure makes it suitable for synthesizing biologically active molecules.

Neurotropic Activity

Research has indicated that certain derivatives of cyclobutane compounds exhibit neurotropic activity. For instance, amino acids derived from cyclobutane have been shown to affect neurotransmitter systems, suggesting that this compound could have similar effects .

Antimicrobial Properties

Studies have suggested that compounds related to this compound may possess antimicrobial properties. For example, derivatives have been synthesized and evaluated for their effectiveness against various pathogens, including protozoan parasites like Leishmania, demonstrating their potential as selective drug delivery systems .

Case Studies and Research Findings

- Neurotropic Activity : A study on cyclobutane-derived amino acids showed that they exhibit neurotropic activity in animal models. This suggests that this compound could be further investigated for its effects on the central nervous system .

- Antimicrobial Evaluation : Research involving chiral cyclobutane-containing peptides demonstrated that they were effective against Leishmania without cytotoxicity to human cell lines (HeLa). This highlights the potential of this compound in developing new antimicrobial agents .

- Cell-Penetrating Peptides : The incorporation of this compound into peptide structures has been explored for enhancing drug delivery systems. These peptides showed improved solubility and cellular uptake, indicating a promising avenue for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring with two methyls | Potential neurotropic and antimicrobial |

| 3-Amino-2-methylpropanol | Amino group and hydroxyl group | Limited studies on biological activity |

| Cyclobutanol derivatives | Varying substituents at positions | Diverse biological activities reported |

Eigenschaften

IUPAC Name |

3-amino-2,2-dimethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXIQOVWRZVXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.